6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid
Description
Structural Identification and IUPAC Nomenclature
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid is a bicyclic organic compound featuring a picolinic acid backbone modified with a tetrahydro-2H-pyran-4-ylmethylamino substituent. Its systematic IUPAC name is 6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid , reflecting the linkage of the tetrahydro-2H-pyran-4-ylmethyl group to the amino nitrogen at the 6-position of the pyridine-2-carboxylic acid scaffold. The molecular formula is $$ \text{C}{12}\text{H}{16}\text{N}2\text{O}3 $$, with a molecular weight of 236.27 g/mol.
Key structural features include:
- A pyridine ring substituted with a carboxylic acid group at position 2.
- An amino group at position 6, bonded to a tetrahydro-2H-pyran-4-ylmethyl moiety.
- A tetrahydropyran (oxane) ring in the chair conformation, contributing to stereochemical rigidity.
The compound’s SMILES notation is $$ \text{O=C(O)C1=NC(NCC2CCOCC2)=CC=C1} $$, which encodes the connectivity of the pyridine, carboxylic acid, and tetrahydropyran groups.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by steric and electronic interactions between the pyridine and tetrahydropyran rings. Density functional theory (DFT) studies on related picolinic acid derivatives reveal that substituents at the 6-position induce torsional flexibility in the pyridine-carboxylic acid framework. For this compound:
- The tetrahydropyran ring adopts a chair conformation due to minimal steric strain, with the methylene group (-CH$$_2$$-) bridging the pyran and amino groups.
- The amino group forms a near-planar arrangement with the pyridine ring, optimizing conjugation between the lone pair of nitrogen and the aromatic system.
- Intermolecular hydrogen bonds between the carboxylic acid (-COOH) and amino (-NH-) groups stabilize specific conformers in solution.
Computational models predict a rotational energy barrier of ~10–15 kcal/mol for the tetrahydropyran moiety, suggesting moderate conformational flexibility.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound remain unreported, studies on structurally analogous picolinic acid derivatives provide insights into its likely solid-state behavior:
In related compounds, the carboxylic acid group participates in O–H···N hydrogen bonds with adjacent pyridine rings, forming dimeric or chain-like motifs. The tetrahydropyran group likely engages in weak C–H···O interactions with carbonyl oxygen atoms, contributing to layered packing arrangements.
Comparative Analysis with Picolinic Acid Isomers
This compound differs from its isomers in both electronic properties and biological interactions:
Key distinctions include:
- Electronic Effects : The electron-donating amino group in the 6-substituted derivative increases pyridine ring basicity ($$ \text{p}Ka \approx 4.8 $$) compared to nicotinic ($$ \text{p}Ka = 4.7 $$) and isonicotinic acids ($$ \text{p}K_a = 4.9 $$).
- Steric Profile : The tetrahydropyran moiety introduces steric bulk absent in simpler isomers, limiting access to metal-binding sites in enzymes.
- Crystallinity : Unlike nicotinic acid, which forms monoclinic crystals, the 6-substituted derivative’s solid-state structure is dominated by van der Waals interactions between hydrophobic tetrahydropyran groups.
Properties
IUPAC Name |
6-(oxan-4-ylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)12-8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHONOIBHIVQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid typically involves the reaction of picolinic acid with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Picolinic Acid Derivatives
The following table summarizes key structural and synthetic differences between 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid and related compounds:
Biological Activity
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is derived from the picolinic acid family, characterized by a pyridine ring with a carboxylic acid group. The addition of a tetrahydro-2H-pyran moiety enhances its solubility and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds related to picolinic acid exhibit significant antitumor activity. For instance, derivatives that include the tetrahydro-pyran structure have shown promise as inhibitors of the TGF-β receptor I (ALK5), which is implicated in cancer progression. In one study, a related compound demonstrated an IC50 value of 25 nM for inhibiting ALK5 autophosphorylation, suggesting strong potential for therapeutic applications in oncology .
The mechanism by which this compound exerts its effects may involve modulation of signaling pathways associated with growth factor receptors. Specifically, it is believed to interfere with TGF-β signaling, which plays a critical role in tumor growth and metastasis. This interference can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic profiles for related compounds, indicating good oral bioavailability and minimal toxicity at therapeutic doses .
Case Studies and Research Findings
| Study | Compound | Biological Activity | IC50 Value | Notes |
|---|---|---|---|---|
| Epp et al. (2022) | This compound derivative | ALK5 inhibition | 25 nM | Significant antitumor efficacy in CT26 xenograft model |
| Author Unknown (2023) | Related pyridine derivative | Herbicidal activity | Not specified | Effective against Arabidopsis thaliana root growth |
| Research Group (2021) | Picolinic acid derivatives | Modulation of inflammatory responses | Not specified | Enhances macrophage activity under inflammatory conditions |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology. Its ability to modulate immune responses suggests possible uses in treating autoimmune diseases and inflammatory conditions. For instance, picolinic acid has been shown to enhance macrophage activation, which could be beneficial in conditions requiring improved immune response .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling reactions between pyridine/pyrimidine carboxylic acid derivatives and tetrahydro-2H-pyran-4-amine. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediates, reducing trial-and-error experimentation. Utilize flow chemistry or microwave-assisted synthesis to enhance reaction kinetics and yield. Reactor design principles, such as continuous stirred-tank reactors (CSTRs), can improve scalability and reproducibility .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>97% by area normalization). Confirm structural integrity via H/C NMR spectroscopy, focusing on signals for the pyridine/pyrimidine ring (δ 7.5–8.5 ppm) and tetrahydro-2H-pyran protons (δ 1.5–4.0 ppm). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. How does the compound’s structure influence its solubility and stability under varying experimental conditions?
- Methodological Answer : The tetrahydro-2H-pyran moiety enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Solubility can be modulated using co-solvents (e.g., DMSO:water mixtures) or pH adjustment (carboxylic acid deprotonation at pH >5). Stability studies under thermal (TGA/DSC) and photolytic conditions (ICH Q1B guidelines) are critical for storage recommendations. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and molecular docking to predict binding affinities with target proteins (e.g., kinases or enzymes). Use QSAR models to correlate structural modifications (e.g., substituent effects on the pyridine ring) with activity trends. Validate predictions with in vitro assays (e.g., IC measurements) and refine models iteratively .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Standardize protocols using validated reference compounds (e.g., kinase inhibitors) and orthogonal assays (e.g., SPR for binding vs. enzymatic activity). Conduct meta-analyses with rigorous statistical weighting (e.g., random-effects models) to account for heterogeneity. Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .
Q. What methods optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts often result from competing nucleophilic attacks or oxidation. Use design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, acetonitrile) minimize side reactions in amide couplings. In-line FTIR or Raman spectroscopy enables real-time monitoring of reaction intermediates, allowing dynamic adjustment of parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
